Ethyl 2-amino-5-fluoro-3-iodobenzoate
Description
Ethyl 2-amino-5-fluoro-3-iodobenzoate is a halogenated aromatic ester with the molecular formula C₉H₈FINO₂. This compound features a benzoate core substituted with an amino group (-NH₂) at position 2, fluorine at position 5, and iodine at position 3, with an ethyl ester moiety at the carboxylate position. Its structural uniqueness arises from the combination of electron-withdrawing (fluoro, iodo) and electron-donating (amino) groups, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C9H9FINO2 |
|---|---|
Molecular Weight |
309.08 g/mol |
IUPAC Name |
ethyl 2-amino-5-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C9H9FINO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 |
InChI Key |
LNAFYTCVQYOHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-fluoro-3-iodobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-iodobenzoic acid.
Esterification: The carboxylic acid group of 2-fluoro-5-iodobenzoic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-fluoro-5-iodobenzoate.
Amination: The ethyl 2-fluoro-5-iodobenzoate is then subjected to an amination reaction using ammonia or an amine source under suitable conditions to introduce the amino group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-fluoro-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include nitro or hydroxyl derivatives.
Reduction: Products include amine derivatives.
Coupling: Products include biaryl or alkyne derivatives.
Scientific Research Applications
Ethyl 2-amino-5-fluoro-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-fluoro-3-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine and iodine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs of Ethyl 2-amino-5-fluoro-3-iodobenzoate include:
Analysis :
- Iodine vs. Methyl/Chloro Substituents: The iodine atom in this compound increases molecular weight (vs. In contrast, the methyl group in Ethyl 2-amino-5-fluoro-3-methylbenzoate reduces steric hindrance, improving synthetic accessibility .
- Amino Group vs. Halogens: The amino group at position 2 introduces basicity and hydrogen-bonding capability, distinguishing it from analogs like Ethyl 3-chloro-2-fluoro-5-iodobenzoate, which lacks this functionality and may exhibit lower solubility in aqueous media .
- Fluorine Position : The fluorine at position 5 (meta to the ester) in the target compound contrasts with Ethyl 3-chloro-2-fluoro-5-iodobenzoate, where fluorine is ortho to the ester. This positional difference could influence electronic effects on the aromatic ring, altering reactivity in substitution reactions .
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